1-(5-bromo-1H-indol-3-yl)ethanone
CAS No.: 19620-90-7
VCID: VC0008601
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1-(5-Bromo-1H-indol-3-yl)ethanone is a chemical compound with the IUPAC name 1-(5-bromo-1H-indol-3-yl)ethanone . It has a molecular weight of 238.08 and a purity of 98% . This compound is stored at room temperature and is available in solid form . Hazard statements associated with 1-(5-Bromo-1H-indol-3-yl)ethanone include H315, H319, and H335, indicating it may cause skin and serious eye irritation, and respiratory irritation . Precautionary statements include P233, P261, P264, P271, P280, P302+P352, P304+P340, P362, P405, and P501, which advise on measures for safe handling, storage, and disposal . Similar compounds include (5-Bromo-1H-indol-3-yl)-acetic acid methyl ester, which has a molecular weight of 268.10700 and the molecular formula C11H10BrNO2 . Another related compound is 5-bromo-3-[(5-bromo-1H-indol-3-yl)methyl]-1H-indole, possessing a molecular weight of 404.1 g/mol and the molecular formula C17H12Br2N2 . |
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CAS No. | 19620-90-7 |
Product Name | 1-(5-bromo-1H-indol-3-yl)ethanone |
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.08 g/mol |
IUPAC Name | 1-(5-bromo-1H-indol-3-yl)ethanone |
Standard InChI | InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |
Standard InChIKey | RMCQCVYGHWTDSP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)Br |
Canonical SMILES | CC(=O)C1=CNC2=C1C=C(C=C2)Br |
PubChem Compound | 12137098 |
Last Modified | Sep 13 2023 |
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